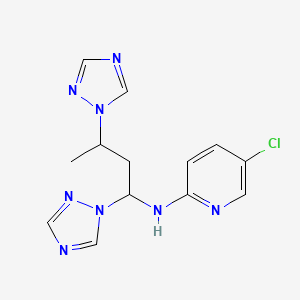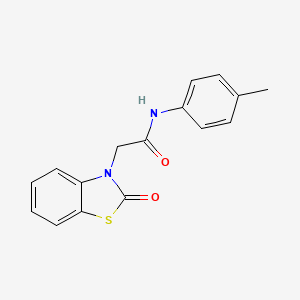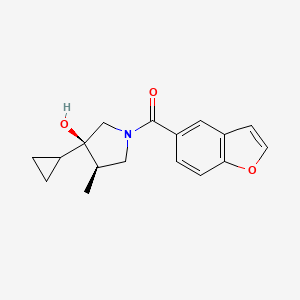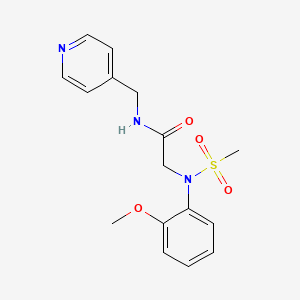![molecular formula C13H19N3O5S B5571099 N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonamides with various chemical groups, leading to a wide range of compounds with varying properties and activities. For instance, the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines displayed remarkable potency and selectivity, indicating the versatile nature of sulfonamide synthesis techniques (Grunewald, Romero, & Criscione, 2005).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is pivotal in determining their chemical reactivity and biological activity. X-ray diffraction methods and NMR spectroscopy are commonly used to elucidate their structures, providing insights into their potential interactions and reactivity patterns. For example, the structure of N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was fully characterized, demonstrating the detailed structural insights obtainable for these compounds (Kankanala et al., 2011).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, influencing their potential applications. Reactions such as the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement are notable for modifying sulfonamide structures, impacting their biological and chemical properties significantly (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. For instance, prodrug forms for the sulfonamide group have been synthesized to improve water solubility and bioavailability, showcasing the adaptability of these compounds in pharmaceutical applications (Larsen, Bundgaard, & Lee, 1988).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, pKa, and the ability to form bonds or interactions, dictate their utility in various fields, including medicinal chemistry and materials science. The versatility of these compounds is demonstrated through their extensive use as antimicrobial agents, enzyme inhibitors, and in drug design, underlining their significant chemical properties (Akbari et al., 2022).
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamides, providing a method for the preparation of metabolites for structural characterization and clinical investigations. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the study of drug metabolism and the development of analytical standards for clinical trials (Zmijewski et al., 2006).
Prodrug Development
Sulfonamide derivatives have been investigated as potential prodrug forms, enhancing the solubility and pharmacokinetic profiles of drugs. This includes the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, which undergo enzymatic hydrolysis to yield the parent sulfonamide, thereby improving drug delivery and efficacy (Larsen et al., 1988).
Water Treatment and Filtration
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities. This application is crucial for the treatment of dye solutions and potable water purification, showcasing the role of sulfonamide derivatives in enhancing the efficiency of water treatment processes (Liu et al., 2012).
Antibody-Drug Conjugates (ADCs)
Sulfonamide derivatives have been utilized in the chemoselective modification of cysteine-containing peptides and proteins, facilitating the preparation of antibody-drug conjugates (ADCs). This approach allows for controlled drug-antibody ratios, enhancing the therapeutic efficacy of ADCs in targeting specific diseases, including cancer (Huang et al., 2018).
Desalination Technology
Composite nanofiltration membranes have been synthesized using novel polymers blended with polysulfone, showing significant salt rejection and water flux capabilities. These membranes contribute to the development of efficient desalination technologies, addressing the global need for fresh water (Padaki et al., 2013).
properties
IUPAC Name |
N'-(2-hydroxyethyl)-N'-methyl-N-(4-sulfamoylphenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-16(8-9-17)13(19)7-6-12(18)15-10-2-4-11(5-3-10)22(14,20)21/h2-5,17H,6-9H2,1H3,(H,15,18)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXXKIPYGCZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-methyl-N'-(4-sulfamoylphenyl)butanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)



![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)





![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)